molecular formula C18H15N5O2 B13865434 N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide

N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide

Cat. No.: B13865434
M. Wt: 333.3 g/mol
InChI Key: ABXBRHQLGPRAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide is a compound that features a pyrimidine ring, which is a six-membered heterocyclic structure containing nitrogen atoms at positions 1 and 3. This compound is of interest due to its potential biological activities, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4,6-diamino-5-formylpyrimidine with 4-aminobenzamide under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and metabolism. This inhibition can lead to the suppression of tumor cell proliferation and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide is unique due to its specific structure, which allows for selective inhibition of certain protein kinases. This selectivity can result in fewer side effects and improved therapeutic outcomes compared to other similar compounds .

Properties

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

N-[4-[(6-amino-5-formylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C18H15N5O2/c19-16-15(10-24)17(21-11-20-16)22-13-6-8-14(9-7-13)23-18(25)12-4-2-1-3-5-12/h1-11H,(H,23,25)(H3,19,20,21,22)

InChI Key

ABXBRHQLGPRAOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=NC(=C3C=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.